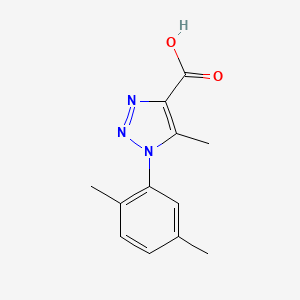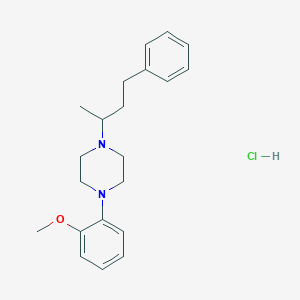
1-(2,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid, also known as DMTA, is a chemical compound that belongs to the class of triazoles. It has been extensively studied for its potential applications in scientific research. DMTA is a versatile compound that can be synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 1-(2,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is not fully understood. However, it is believed that this compound exerts its antimicrobial, antifungal, and antiviral activities by inhibiting the synthesis of nucleic acids in microorganisms. This compound may also act as a chelating agent, which could contribute to its metal ion binding properties.
Biochemical and Physiological Effects:
This compound has been shown to be non-toxic to mammalian cells at concentrations up to 100 μM. However, higher concentrations of this compound have been shown to induce apoptosis in cancer cells. This compound has also been shown to have anti-inflammatory properties, which could have potential applications in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-(2,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is its versatility. It can be synthesized using various methods, and its potential applications in scientific research are diverse. However, one limitation of this compound is its relatively low solubility in water, which could make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on 1-(2,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid. One area of research could focus on the development of more efficient synthesis methods for this compound. Additionally, further studies could be conducted to elucidate the mechanism of action of this compound. Finally, research could be conducted to explore the potential applications of this compound in catalysis and material science.
In conclusion, this compound is a versatile compound that has potential applications in scientific research. Its antimicrobial, antifungal, and antiviral activities, metal ion binding properties, and potential use as a corrosion inhibitor make it a promising compound for future research. Further studies are needed to fully understand the mechanism of action of this compound and to explore its potential applications in catalysis and material science.
Métodos De Síntesis
1-(2,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid can be synthesized using several methods, including the reaction of 2,5-dimethylphenyl hydrazine with ethyl acetoacetate, followed by cyclization with triethyl orthoformate. Another method involves the reaction of 2,5-dimethylphenyl hydrazine with ethyl cyanoacetate, followed by cyclization with acetic anhydride. Both methods yield this compound as a white crystalline solid.
Aplicaciones Científicas De Investigación
1-(2,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid has been extensively studied for its potential applications in scientific research. It has been shown to exhibit antimicrobial, antifungal, and antiviral activities. This compound has also been studied for its potential use as a corrosion inhibitor in the oil and gas industry. Additionally, this compound has been shown to have potential as a ligand for metal ions, which could have applications in catalysis and material science.
Propiedades
IUPAC Name |
1-(2,5-dimethylphenyl)-5-methyltriazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-7-4-5-8(2)10(6-7)15-9(3)11(12(16)17)13-14-15/h4-6H,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRAKPJJFYUOXES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=C(N=N2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoate hydrochloride](/img/structure/B5109573.png)
![1-[3-(4-biphenylyl)-1H-pyrazol-4-yl]-N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B5109578.png)

![1-(4-bromophenyl)-3-[(3-hydroxyphenyl)amino]-2-propen-1-one](/img/structure/B5109601.png)
![2-methoxy-N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-4-(methylthio)benzamide](/img/structure/B5109602.png)
![6-{[4-(allylthio)-6-(methylamino)-1,3,5-triazin-2-yl]oxy}-2-methyl-3(2H)-pyridazinone](/img/structure/B5109603.png)
![2-[3-(2-fluorobenzoyl)-1H-indol-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B5109611.png)
![5-methyl-4,5-dihydrospiro[2-benzazepine-3,1'-cyclopentane] 2-oxide](/img/structure/B5109612.png)
![N-(1-{1-[(5-chloro-3-methyl-1H-indol-2-yl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5109623.png)
![2,7-bis[(2,6-dimethyl-4-morpholinyl)sulfonyl]-9H-fluoren-9-one](/img/structure/B5109629.png)
![N-[2-chloro-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5109635.png)
![3-({5-[3-(4-methoxyphenyl)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-phenylpropanamide](/img/structure/B5109638.png)
![2-(5-{4-[(3-fluorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B5109640.png)
